[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile
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Overview
Description
[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, including high electronegativity and stability. Fluorinated compounds like this one are often used in pharmaceuticals, agrochemicals, and materials science due to their distinctive reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile typically involves the use of trifluoroacetyl chloride, ethyl vinyl ether, and other fluorinated building blocks. One common method includes the reaction of trifluoroacetyl chloride with ethyl vinyl ether in the presence of pyridine to form an intermediate, which is then further reacted with ammonia and other reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the reactivity of the fluorinated intermediates and the potential release of toxic by-products .
Chemical Reactions Analysis
Types of Reactions
[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products
The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound but with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, [4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s stability and bioactivity make it a candidate for drug development. It is often explored for its potential as an active pharmaceutical ingredient or as a precursor in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in pest control and low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of [4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but generally involve modulation of enzymatic activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Compared to these similar compounds, [4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile is unique due to its multiple trifluoromethyl groups and the presence of a but-2-en-1-ylidene moiety. This structure imparts distinct chemical properties, such as higher stability and reactivity, making it more versatile in various applications .
Properties
CAS No. |
60935-07-1 |
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Molecular Formula |
C8H2F6N2 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-[4,4,4-trifluoro-3-(trifluoromethyl)but-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)6(8(12,13)14)2-1-5(3-15)4-16/h1-2H |
InChI Key |
YKTQGUIDSLWNCK-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)C#N)C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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